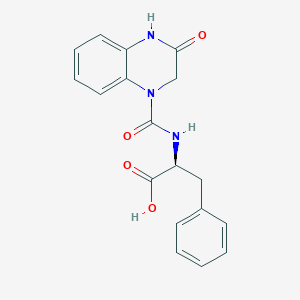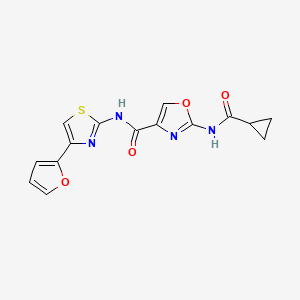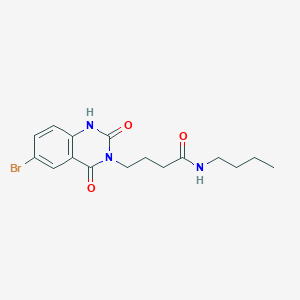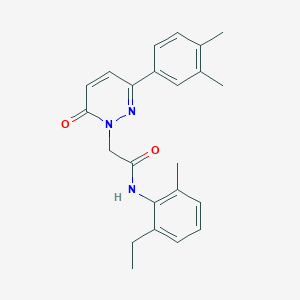![molecular formula C15H24N4O2 B2916187 (E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide CAS No. 2411337-40-9](/img/structure/B2916187.png)
(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DMXAA or ASA404 and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMXAA is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines. This leads to the destruction of cancer cells and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
DMXAA has a wide range of biochemical and physiological effects. It has been found to induce the production of cytokines, which play a key role in the immune response. DMXAA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can help to slow the growth of tumors and prevent the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMXAA in lab experiments include its potent anti-tumor activity and its ability to activate the immune system. However, there are also some limitations to using DMXAA in lab experiments. For example, the compound is difficult to synthesize and can be expensive to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on DMXAA. One area of interest is in the development of new cancer treatments that incorporate DMXAA. Another area of interest is in the study of the compound's mechanism of action, which could lead to the development of new drugs that target the immune system. Additionally, researchers may explore the potential use of DMXAA in treating other diseases, such as autoimmune disorders and viral infections.
Conclusion:
(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide is a chemical compound that has shown great promise in scientific research. Its potent anti-tumor activity and ability to activate the immune system make it a promising candidate for the development of new cancer treatments. While there are some limitations to using DMXAA in lab experiments, the potential benefits make it an important area of study for researchers around the world.
Métodos De Síntesis
The synthesis of (E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide is a complex process that involves several steps. The compound can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMXAA has been found to have potent anti-tumor activity and has been shown to be effective in the treatment of a wide range of cancers, including lung cancer, breast cancer, and prostate cancer.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-18(2)7-4-5-15(20)17-13-6-8-21-14(9-13)12-10-16-19(3)11-12/h4-5,10-11,13-14H,6-9H2,1-3H3,(H,17,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOVNCZOSWYVJS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC(CCO2)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CC(CCO2)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2916105.png)




![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)
![N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2916118.png)




